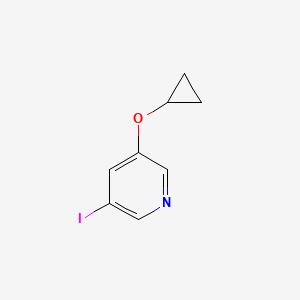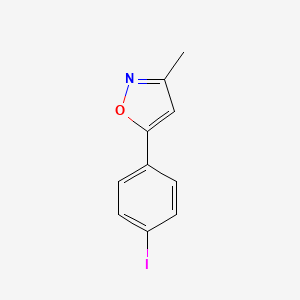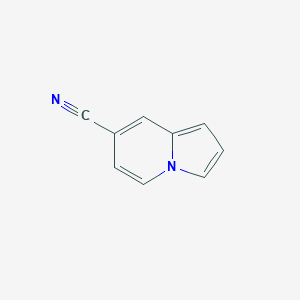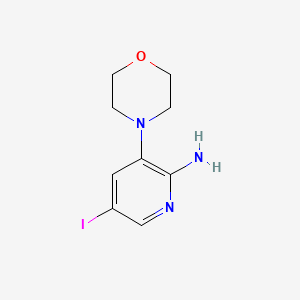
5-Iodo-3-morpholinopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3-morpholinopyridin-2-amine: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a morpholine ring at the 3rd position, and an amine group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-morpholinopyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Iodination: The 5th position of the pyridine ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Morpholine Introduction: The morpholine ring is introduced at the 3rd position through a nucleophilic substitution reaction. This can be achieved by reacting the iodinated pyridine with morpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 3-morpholinopyridin-2-amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives of 5-Iodo-3-morpholinopyridin-2-amine.
Reduction: 3-Morpholinopyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: 5-Iodo-3-morpholinopyridin-2-amine can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3-morpholinopyridin-2-amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom and morpholine ring can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
5-Bromo-3-iodopyridin-2-amine: Similar structure but with a bromine atom instead of a morpholine ring.
5-Bromo-2-morpholinopyridin-3-amine: Similar structure but with bromine instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom at the 5th position can significantly influence the compound’s reactivity and biological activity.
Morpholine Ring: The morpholine ring can enhance the compound’s solubility and binding affinity towards specific targets.
Propiedades
Fórmula molecular |
C9H12IN3O |
|---|---|
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
5-iodo-3-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12IN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
Clave InChI |
QEEUCNSEDRUHNP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(N=CC(=C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)

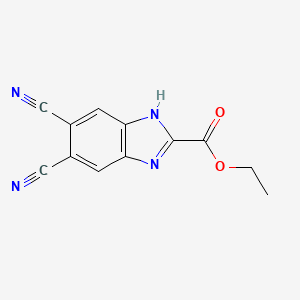

![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)

